molecular formula C6H15NO B13610611 3-Methyl-1-(methylamino)butan-2-ol

3-Methyl-1-(methylamino)butan-2-ol

Cat. No.: B13610611
M. Wt: 117.19 g/mol
InChI Key: RAKKFSLKTUFWPV-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines or alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-methyl-1-(methylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3

InChI Key

RAKKFSLKTUFWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC)O

Origin of Product

United States

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